molecular formula C27H40O6 B12314043 Chol-8-en-24-oicacid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5alpha)-

Chol-8-en-24-oicacid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5alpha)-

Cat. No.: B12314043
M. Wt: 460.6 g/mol
InChI Key: JBKAGLHPUJBTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chol-8-en-24-oic acid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5α)- (CAS: 942936-54-1) is a lanostane-type triterpenoid derived from Ganoderma lucidum (Lingzhi) . Its molecular formula is C₂₇H₃₈O₆ (molecular weight: 458.59 g/mol), featuring a 5α-cholestane backbone with hydroxyl groups at C-7 and C-15, oxo groups at C-3 and C-11, and methyl groups at C-4, C-4, and C-14 . This compound, also known as Lucidenic acid D2, exhibits cytotoxic activity against cancer cell lines, including HepG2 and P388 .

Properties

Molecular Formula

C27H40O6

Molecular Weight

460.6 g/mol

IUPAC Name

4-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

InChI

InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,20,28,31H,7-13H2,1-6H3,(H,32,33)

InChI Key

JBKAGLHPUJBTTD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chol-8-en-24-oicacid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5alpha)- involves multiple steps, typically starting from simpler triterpenoid precursors. The process often includes oxidation, reduction, and esterification reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired structural modifications .

Industrial Production Methods

Industrial production of this compound is generally achieved through extraction from Ganoderma lucidum. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Chol-8-en-24-oicacid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5alpha)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction may result in the formation of alcohols or alkanes .

Scientific Research Applications

Cholesterol Metabolism and Disease Markers

Cholesterol metabolites, including cholestenoic acids such as Chol-8-en-24-oic acid, have been implicated in the pathophysiology of neurodegenerative diseases like Parkinson's disease (PD). A study analyzed cerebrospinal fluid (CSF) profiles of cholesterol metabolites in PD patients and found that certain cholestenoic acids correlate with clinical measures of depression in these patients. Specifically, increased levels of 7α-hydroxycholesterol and related metabolites were noted, suggesting a potential biomarker for PD progression and associated mood disorders .

Table 1: Cholesterol Metabolites in Parkinson's Disease

MetaboliteCorrelation with BDI ScoresClinical Significance
7α-HydroxycholesterolPositiveAssociated with depression
7α-Hydroxy-3,24-bisoxocholest-4-enNegativePotential protective factor

Liver Disease Indicators

Chol-8-en-24-oic acid derivatives have also been studied as indicators of liver function. In a cohort of adult patients with varying degrees of liver cirrhosis, elevated plasma concentrations of specific bile acids were correlated with the severity of liver disease as measured by the Child-Pugh and MELD scores. This highlights the potential utility of these metabolites as biomarkers for assessing liver health and disease progression .

Table 2: Bile Acids as Liver Disease Biomarkers

Bile AcidCorrelation with Liver Function ScoresClinical Relevance
7α-Hydroxy-3-oxochol-4-en-24-oic acidHighly significant (P < 0.0001)Indicates severity of cirrhosis
3-Oxachola-4,6-dien-24-oic acidHighly significant (P < 0.0001)Indicates severity of cirrhosis

Therapeutic Potential

The therapeutic applications of Chol-8-en-24-oic acid derivatives are being explored in the context of metabolic diseases and liver dysfunction. The synthesis and quantification methods for these compounds have been refined to facilitate their study in clinical settings. For instance, ultrarapid chromatography-triple quadrupole mass spectrometry has been employed to measure these bile acids in plasma samples efficiently . This advancement allows for better understanding and potential interventions targeting metabolic pathways involving these compounds.

Case Studies and Research Findings

Several studies have documented the significance of Chol-8-en-24-oic acid derivatives in clinical settings:

  • Neurodegenerative Disease : Research on CSF profiles indicated that alterations in cholesterol metabolism might contribute to neurodegeneration and mood disorders in PD patients .
  • Liver Cirrhosis : A comprehensive study showed that elevated levels of fetal bile acids correlate significantly with the severity of liver cirrhosis and could serve as early indicators for liver dysfunction .
  • Metabolic Pathways : Investigations into the pathways leading to the formation of these bile acids revealed their complex interactions within cholesterol metabolism, emphasizing their importance in both health and disease contexts .

Mechanism of Action

The mechanism of action of Chol-8-en-24-oicacid,7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-,(5alpha)- involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress and inflammation, which are key factors in chronic liver disease and cancer. The compound’s bioactivity is attributed to its ability to interact with cellular receptors and enzymes, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of the Target Compound

  • Backbone : 5α-chol-8-en-24-oic acid.
  • Substituents :
    • Hydroxyl groups at C-7 and C-14.
    • Oxo groups at C-3 and C-11.
    • Methyl groups at C-4 (two), C-13.
  • Stereochemistry : 5α-configuration.

Comparison with Lucidenic Acid Derivatives

Table 1: Structural Comparison of Selected Lucidenic Acids
Compound Name Molecular Formula Substituents (Positions) Key Differences vs. Target Compound Biological Activity Source
Target Compound C₂₇H₃₈O₆ 7,15-diOH; 3,11-diOxo; 4,4,14-triMe Reference Cytotoxic (HepG2 IC₅₀ = 0.206 nM) Ganoderma lucidum
Lucidenic Acid A C₂₇H₃₈O₆ 7β-OH; 3,11,15-triOxo; 4,4,14-triMe 15-oxo replaces 15-OH Cytotoxic (KB IC₅₀ = 26.7 μM) Ganoderma lucidum
Lucidenic Acid B C₂₇H₃₈O₇ 7β,12β-diOH; 3,11,15-triOxo; 4,4,14-triMe Additional 12β-OH; 15-oxo Not reported Ganoderma lucidum
Lucidenic Acid LW1 C₂₇H₄₀O₆ 3β,7β-diOH; 11,15-diOxo; 4,4,14-triMe 3β-OH replaces 3-oxo; 15-oxo replaces 15-OH Cytotoxic (P388 IC₅₀ = 0.012 μM) Ganoderma lucidum
Lucidenic Acid M C₂₉H₄₀O₅ 3β,7α,15α-triOH; 11-oxo; 4,4,14-triMe Additional 3β-OH; lacks 3-oxo Not reported Ganoderma lucidum
Key Observations:

Oxo vs. Hydroxyl Group Positioning :

  • The target compound’s 3-oxo/11-oxo motif distinguishes it from analogs like Lucidenic Acid LW1 (3β-OH/11-oxo) and Lucidenic Acid A (3-oxo/15-oxo) .
  • The 15-OH group in the target compound is critical for its cytotoxicity, as analogs with 15-oxo (e.g., Lucidenic Acid A) show reduced potency .

Methylation Patterns: All Lucidenic acids share 4,4,14-trimethyl groups, stabilizing the lanostane backbone .

Comparison with Non-Lucidenic Triterpenoids

Table 2: Comparison with Bile Acid Derivatives and Other Triterpenoids
Compound Name Molecular Formula Substituents (Positions) Key Differences vs. Target Compound Biological Activity Source
3α-Hydroxy-5β-chol-8-en-24-oic acid C₂₄H₃₆O₃ 3α-OH; no oxo groups Simpler structure; lacks oxo and methyl groups Not reported Chenodeoxycholic acid derivative
(5β)-3,7-Dioxocholan-24-oic acid C₂₄H₃₆O₄ 3,7-diOxo; 5β-configuration 5β-stereochemistry; lacks hydroxyl groups Not reported Synthetic derivative
Ganoderic Acid T-Q C₃₀H₄₄O₇ 7-oxo; 15-OH; 26-oic acid Extended side chain; additional methyl groups Anti-inflammatory Ganoderma lucidum
Key Observations:

Stereochemistry : The 5α-configuration in the target compound contrasts with 5β-cholanic acids (e.g., 3α-Hydroxy-5β-chol-8-en-24-oic acid), which lack cytotoxic activity .

Functional Group Complexity : The target compound’s dual oxo and hydroxyl groups enhance its bioactivity compared to simpler bile acids .

Biological Activity

Chol-8-en-24-oic acid, 7,15-dihydroxy-4,4,14-trimethyl-3,11-dioxo-, commonly referred to as a bile acid derivative, exhibits a variety of biological activities that have garnered significant research interest. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

Chol-8-en-24-oic acid belongs to the class of bile acids and is characterized by its unique structural features:

  • Molecular Formula : C27H44O5
  • Molecular Weight : 436.64 g/mol
  • Functional Groups : Hydroxyl groups at positions 7 and 15, keto groups at positions 3 and 11.

These structural characteristics contribute to its solubility and biological activity.

Research indicates that Chol-8-en-24-oic acid influences several biological pathways:

  • Antitumor Activity : Compounds related to Chol-8-en-24-oic acid have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain bile acid derivatives can induce apoptosis in liver cancer cells through the activation of caspase pathways .
  • Anti-inflammatory Effects : The compound has been implicated in modulating inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, thereby potentially alleviating conditions such as chronic inflammation and autoimmune diseases .
  • Cholesterol Metabolism : As a bile acid derivative, it plays a crucial role in lipid metabolism. It aids in the emulsification and absorption of dietary fats and may help regulate cholesterol levels in the body .

Biological Activity Data

The following table summarizes key findings related to the biological activities of Chol-8-en-24-oic acid and its derivatives:

Activity TypeEffect ObservedReference
AntitumorInduces apoptosis in liver cancer cells
Anti-inflammatoryReduces cytokine production
Lipid metabolismEnhances fat absorption
HepatoprotectiveProtects liver cells from damage

Case Studies

  • Liver Cirrhosis : A study investigated the plasma levels of bile acids in patients with liver cirrhosis. Elevated levels of Chol-8-en-24-oic acid derivatives were correlated with disease severity measured by Child-Pugh scores, suggesting their potential as biomarkers for liver function assessment .
  • Cancer Therapy : In vitro studies have shown that Chol-8-en-24-oic acid derivatives can inhibit tumor growth in various cancer cell lines. One notable study reported a significant reduction in cell viability in hepatocellular carcinoma cells treated with these compounds .

Future Directions

The promising biological activities of Chol-8-en-24-oic acid suggest several avenues for future research:

  • Therapeutic Applications : Further exploration into its use as an anti-cancer agent or an anti-inflammatory drug could be beneficial.
  • Mechanistic Studies : Understanding the precise molecular mechanisms by which this compound exerts its effects will enhance its therapeutic potential.
  • Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans will be crucial for translating these findings into practical treatments.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Chol-8-en-24-oic acid derivatives, and how can researchers optimize purity (>95%)?

  • Methodological Answer : Synthesis typically involves multi-step oxidation and hydroxylation of a cholestane backbone. Key steps include:

  • Steroid core modification : Use regioselective catalysts (e.g., TEMPO/oxoammonium salts) for introducing hydroxy and oxo groups at C3, C7, and C11 positions .
  • Purification : Employ reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) to achieve >95% purity. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
    • Safety Note : Follow OSHA HCS guidelines for handling corrosive intermediates (e.g., wear nitrile gloves, face shields) .

Q. How can researchers characterize the stereochemistry of the 5α-configuration in this compound?

  • Methodological Answer : Use X-ray crystallography to resolve absolute stereochemistry. For rapid analysis:

  • NMR coupling constants : Analyze J-values for axial/equatorial proton orientations in the steroid nucleus (e.g., coupling between C5-H and C6-H in 5α vs. 5β configurations) .
  • Circular dichroism (CD) : Compare experimental spectra with databases of known 5α-steroid derivatives .

Q. What biological activity screening assays are appropriate for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., bile acid derivatives):

  • Nuclear receptor binding : Test affinity for FXR (farnesoid X receptor) or TGR5 using luciferase reporter assays .
  • Cytotoxicity screening : Use MTT assays on hepatic cell lines (e.g., HepG2) at concentrations ≤10 μM to avoid non-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar cholanoic acids?

  • Methodological Answer :

  • Meta-analysis : Cross-validate data across studies using platforms like ChEMBL or PubChem, filtering by assay type (e.g., in vitro vs. in vivo) and purity thresholds .
  • Structural tweaking : Synthesize analogs with single-group modifications (e.g., methyl at C14 vs. hydrogen) to isolate activity drivers .
  • Machine learning : Train QSAR models on curated datasets to predict activity cliffs and outliers .

Q. What computational strategies are effective for modeling the compound’s reactivity in non-aqueous solvents?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA to simulate reaction pathways (e.g., keto-enol tautomerism at C3/C11). Optimize geometries with B3LYP/6-31G* basis sets .
  • Solvent effects : Apply COSMO-RS to predict solubility and stability in DMSO or THF .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., UV-Vis monitoring of degradation) .

Q. How can interdisciplinary approaches (e.g., chemical biology) elucidate the compound’s mechanism in metabolic pathways?

  • Methodological Answer :

  • Isotope labeling : Synthesize ¹³C-labeled analogs to track incorporation into bile acid biosynthesis pathways via LC-MS metabolomics .
  • CRISPR-Cas9 screens : Identify gene knockouts that modulate the compound’s effects in hepatocyte models .
  • Cryo-EM : Resolve ligand-binding conformations with target proteins (e.g., FXR) at near-atomic resolution .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) across studies?

  • Methodological Answer :

  • Standardization : Report NMR solvent, temperature, and reference peaks (e.g., TMS at 0 ppm) to enable cross-study comparisons .
  • Collaborative validation : Share raw FID files via platforms like NMReDATA for independent reprocessing .
  • Error analysis : Quantify batch effects (e.g., instrument calibration drift) using control samples .

Theoretical Framework Integration

Q. How can researchers link this compound’s properties to broader steroid biochemistry theories?

  • Methodological Answer :

  • Structure-activity relationships (SAR) : Map functional groups to known steroid pharmacophores (e.g., 3-keto groups for receptor binding) .
  • Systems biology : Integrate omics data (transcriptomics/proteomics) to model its role in lipid homeostasis networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.